![molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7](/img/structure/B2668203.png)
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” is a chemical compound with the molecular formula C17H12N2OS . It is a derivative of thiazolo- and oxazolo- [3,2-a]quinolinium systems . These types of compounds are known for their high biological activity .
Synthesis Analysis
The synthesis of thiazolo [3,2- a ]quinolinium systems and their derivatives, such as “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate”, can be divided into two groups directed at the formation of the quinoline or the thiazole ring . Methods involving the annelation of the thiazole fragment are often used in practice . The initial reagents are the various S derivatives of quinoline obtained during the alkylation of 2-quinolinethione (2-mercaptoquinoline) .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” is based on the thiazolo [3,2- a ]quinolinium system . It is a complex structure that includes a quinoline ring and a thiazole ring .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” are likely to be complex due to the presence of both quinoline and thiazole rings . The synthesis process involves the formation of the C (1)–N (10) bond at the concluding stage of construction of the ring .Applications De Recherche Scientifique
Pharmacological Applications
Adenosine Receptor Antagonists and Potential Antidepressants : A novel class of compounds, including analogs to 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate, has been prepared, displaying potent antagonism to adenosine A1 and A2 receptors. This activity suggests their potential as rapid-onset antidepressants. These compounds have shown optimal activity in behavioral despair models in rats, indicating therapeutic potential as novel antidepressant agents (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antimicrobial Agents : Certain derivatives, related to the chemical structure of interest, have been synthesized and evaluated for antimicrobial and antifungal activity. Some compounds have shown potent antibacterial activity, comparable to standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).
Chemical Synthesis and Reactivity
Synthesis of Mesoionic Compounds : Research into the synthesis of mesoionic triazolo[4,3-a]quinoxalines, related to the core structure of interest, highlights the reactivity of certain quinoxaline derivatives with phenyl isothiocyanate under specific conditions. These studies contribute to the broader understanding of the chemical synthesis of complex quinoxaline derivatives (Kurasawa, Kawano, Katoh, Takada, Kim, & Okamoto, 1992).
Isomerization Studies : Investigations into the isomerization of thiazolo[4,5-b]quinoxalines in the presence of acids have provided insights into the chemical behavior of quinoxalinium cations and their derivatives. This research is crucial for understanding the structural transformations these compounds can undergo under acidic conditions (Charushin, Baklykov, Chupakhin, & Drozd, 1985).
Orientations Futures
The future directions for the study and application of “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” and related compounds could include further exploration of their synthesis methods, chemical properties, and biological activity . Their potential use in the production of polymethine dyes and as spectral sensitizers of silver halide emulsions could also be explored .
Propriétés
IUPAC Name |
4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJBVQHLMOKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

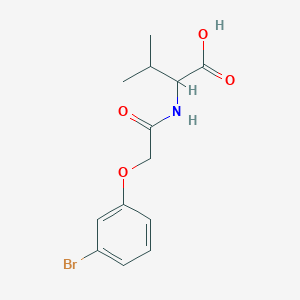
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)
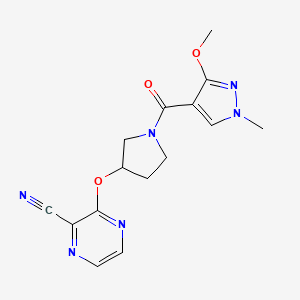
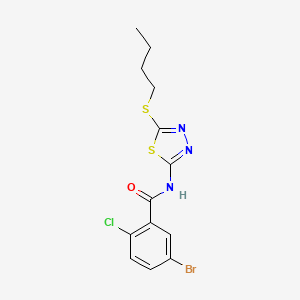
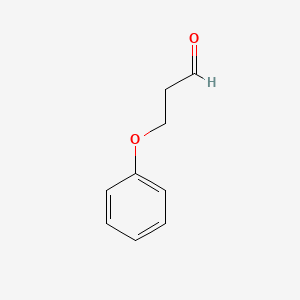
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)

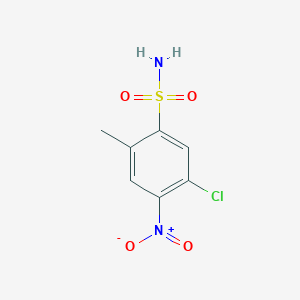
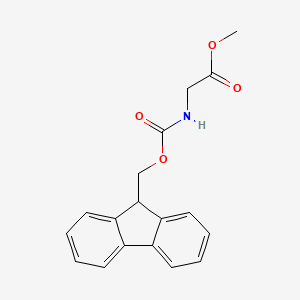

![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)
